molecular formula C13H13ClN2O2 B13084433 5-chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde

5-chloro-1-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13084433
M. Wt: 264.71 g/mol
InChI Key: OYUHYFZSSQIFSJ-UHFFFAOYSA-N
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Description

5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group at position 5, a methoxyphenylmethyl group at position 1, and a methyl group at position 3, along with an aldehyde group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzyl chloride with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-methanol.

    Substitution: 5-amino-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the fields of anti-inflammatory and anticancer drugs.

    Industry: It is utilized in the synthesis of agrochemicals and dyes, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde is primarily based on its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. Additionally, the chloro and methoxyphenylmethyl groups contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a methoxyphenylmethyl group.

    5-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a 4-methoxyphenylmethyl group instead of a 3-methoxyphenylmethyl group.

Uniqueness

The presence of the 3-methoxyphenylmethyl group in 5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde imparts unique electronic and steric properties, influencing its reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C13H13ClN2O2/c1-9-12(8-17)13(14)16(15-9)7-10-4-3-5-11(6-10)18-2/h3-6,8H,7H2,1-2H3

InChI Key

OYUHYFZSSQIFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC2=CC(=CC=C2)OC

Origin of Product

United States

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